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Compound of Interest

Compound Name:
POLY(D-GLU, D-LYS)

HYDROBROMIDE

CAS No.: 119039-80-4

Cat. No.: B1169519

Get Quote

Executive Summary & Material Logic
This guide details the formulation of nanoparticles using Poly(D-Glu, D-Lys) Hydrobromide, a

synthetic random copolymer. Unlike standard Poly-L-Lysine (PLL) or Poly-L-Glutamic Acid

(PGA) vectors, this copolymer utilizes D-amino acids, rendering the peptide backbone resistant

to enzymatic hydrolysis (proteases) in vivo.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Composition: Random copolymer of D-Glutamic Acid and D-Lysine.

Typical Ratio: 6:4 (Glu:Lys).

Net Charge (pH 7.4):Anionic.

Reasoning: At physiological pH, Glutamic acid residues (pKa ~4.2) are deprotonated (

), and Lysine residues (pKa ~10.5) are protonated (
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). With a 6:4 ratio, the net charge is negative (

net charge unit per decamer).

Solubility: Highly water-soluble; typically supplied as a hydrobromide salt.

Strategic Application
This polymer is not a standard cationic transfection agent. Instead, it serves two advanced

roles:

Stealth Coating (LbL): It acts as a non-degradable, anionic "shield" for cationic gene delivery

vectors (polyplexes), preventing serum aggregation.

Cationic Drug Carrier: It forms Polyion Complex (PIC) micelles with cationic

chemotherapeutics (e.g., Doxorubicin) or cationic peptides.

Formulation Workflows (Graphviz Visualization)
The following diagram outlines the two primary formulation pathways: Electrostatic Drug

Encapsulation and Nanoparticle Surface Shielding.
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Path A: Cationic Drug Encapsulation (PIC Micelles) Path B: Surface Shielding (Layer-by-Layer)
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Caption: Dual-pathway workflow for generating drug-loaded micelles (Path A) or shielded

polyplexes (Path B) using Poly(D-Glu, D-Lys).

Protocol A: Polyion Complex (PIC) Micelles for
Cationic Drugs
Objective: Encapsulate a cationic small molecule (e.g., Doxorubicin HCl) or peptide using the

anionic domains of Poly(D-Glu, D-Lys).

Reagents
Polymer Stock: Poly(D-Glu, D-Lys) Hydrobromide (dissolved in dH2O at 2 mg/mL).
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Payload Stock: Doxorubicin HCl (2 mg/mL in dH2O).

Buffer: 10mM HEPES, pH 7.4 (Avoid high salt initially to permit electrostatic binding).

Step-by-Step Methodology
Charge Ratio Calculation (N/P or +/- Ratio):

Determine the molar concentration of Glutamic Acid residues (

) in your polymer stock.

Note: For a 6:4 copolymer, 60% of the mass (approx) contributes anionic charges.

Target a Charge Ratio (Anion/Cation) of 1.2 : 1 to 2 : 1. An excess of polymer ensures the

particle remains soluble and negatively charged, preventing macroscopic precipitation.

Mixing (Controlled Assembly):

Place the Drug Solution (Cationic) in a glass vial under magnetic stirring (500 RPM).

Add the Polymer Solution (Anionic) dropwise to the drug solution.

Scientific Insight: Adding polymer to drug (rather than drug to polymer) often prevents

large aggregates by maintaining a local excess of the stabilizing polymer chains during the

nucleation of the complex.

Incubation:

Stir for 30 minutes at Room Temperature (RT) in the dark (if drug is light-sensitive).

The solution should turn slightly opalescent (Tyndall effect), indicating nanoparticle

formation.

Crosslinking (Optional but Recommended):

To prevent disintegration in the bloodstream, crosslink the core.
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Add EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl

groups of Glu, forming amide bonds with the amine groups of the Lys residues or the drug

(if it has primary amines).

Reaction: Incubate for 4 hours at RT.

Purification:

Transfer to a dialysis bag (MWCO 3.5 kDa).

Dialyze against PBS (pH 7.4) for 24 hours to remove free drug and reaction byproducts.

Protocol B: Layer-by-Layer (LbL) Surface Shielding
Objective: Coat a cationic gene delivery vector (e.g., Poly-L-Lysine/DNA polyplex) with Poly(D-

Glu, D-Lys) to improve stability and reduce toxicity.

Reagents
Core Nanoparticles: Pre-formed cationic polyplexes (Zeta potential > +20 mV).

Coating Polymer: Poly(D-Glu, D-Lys) Hydrobromide (1 mg/mL in 10mM HEPES, pH 7.4).

Step-by-Step Methodology
Zeta Potential Baseline:

Measure the Zeta potential of your core nanoparticles. Ensure they are strongly positive

(+20 to +40 mV) to drive adsorption.

Coating Process:

Dilute the Core NPs to 0.5 mg/mL.

Add the Core NP suspension dropwise into a stirring solution of Poly(D-Glu, D-Lys).

Critical Step: You must add the particles into the coating polymer (excess coating

material). If you do the reverse, the particles will bridge and flocculate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1169519/docs?utm_src=pdf-body#application-note-poly-d-glu-d-lys-hydrobromide-nanoparticle-formulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation:

Stir gently for 30 minutes.

Purification (Centrifugation):

Centrifuge at 12,000 - 15,000 x g for 30 minutes (depending on core size).

Discard supernatant (contains excess polymer).

Resuspend the pellet in PBS.

Validation (Zeta Inversion):

Measure Zeta potential.[1][2] A successful coating is indicated by a reversal of charge from

Positive (e.g., +30 mV) to Negative (e.g., -20 mV).

Characterization & Quality Control
Summarize your formulation metrics using the following table structure.
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Metric Method
Target
Specification

Scientific Rationale

Particle Size
Dynamic Light

Scattering (DLS)
80 - 200 nm

Optimal for EPR effect

(tumor accumulation)

and avoiding renal

clearance (<10 nm).

Polydispersity (PDI) DLS < 0.2

Indicates a uniform

population; PDI > 0.3

suggests aggregation.

Zeta Potential
Electrophoretic Light

Scattering
-15 to -30 mV

Net negative charge

repels serum proteins

(albumin) and

prevents opsonization.

Encapsulation

Efficiency
UV-Vis / HPLC > 60%

Measures the

percentage of drug

successfully trapped

in the PIC micelle.

Stability
Serum Incubation

(FBS)

No size increase >

20%

"D" isomer should

resist degradation; "L"

isomer coatings often

fail here.

Troubleshooting Guide
Problem: Macroscopic Precipitation (Cloudy/White Clumps)

Cause: Charge ratio is too close to neutrality (1:1), leading to zero net charge and

aggregation.

Solution: Increase the Anion/Cation ratio. Ensure you are working at a ratio > 1.5 : 1 (excess

polymer).

Solution: Check pH.[1][2] If pH drops below 4.5, Glutamic acid protonates, losing its charge

and solubility. Keep pH > 7.0.
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Problem: Low Drug Loading

Cause: Ionic strength of buffer is too high.

Solution: Perform the initial mixing in water or low-salt buffer (10mM HEPES). Add salt (PBS)

after the particles have formed and (optionally) crosslinked. Salt competes with the drug for

binding sites.

Problem: Toxicity in Cell Culture

Cause: Excess free polycation (if using Path B) or high concentrations of the hydrobromide

salt.

Solution: Ensure thorough dialysis/washing.[3] While Poly(D-Glu, D-Lys) is less toxic than

pure Poly-L-Lysine, high concentrations of any poly-electrolyte can disrupt cell membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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